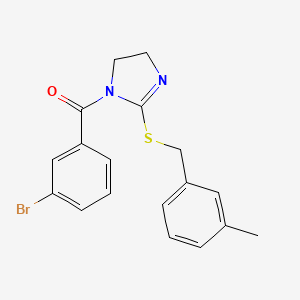

(3-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851803-44-6

Cat. No.: VC4227250

Molecular Formula: C18H17BrN2OS

Molecular Weight: 389.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851803-44-6 |

|---|---|

| Molecular Formula | C18H17BrN2OS |

| Molecular Weight | 389.31 |

| IUPAC Name | (3-bromophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

| Standard InChI | InChI=1S/C18H17BrN2OS/c1-13-4-2-5-14(10-13)12-23-18-20-8-9-21(18)17(22)15-6-3-7-16(19)11-15/h2-7,10-11H,8-9,12H2,1H3 |

| Standard InChI Key | MVZLRWOLNCLBGL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three distinct functional groups:

-

3-Bromophenyl group: A bromine-substituted aromatic ring that enhances electrophilic reactivity and influences lipophilicity.

-

Thioether linkage (-S-): Connects the 3-methylbenzyl group to the imidazole ring, contributing to conformational flexibility and potential redox activity.

-

4,5-Dihydro-1H-imidazole ring: A partially saturated heterocycle that may participate in hydrogen bonding and π-π interactions with biological targets .

The IUPAC name is (3-bromophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, reflecting its substitution pattern.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.31 g/mol |

| CAS Number | 851803-44-6 |

| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br |

| InChI Key | QFNQMNQDVJHSFS-UHFFFAOYSA-N |

Synthesis and Reaction Conditions

Synthetic Pathway

The synthesis typically involves a multi-step protocol:

-

Formation of the imidazole ring: Cyclization of ethylenediamine derivatives with carbonyl sources under basic conditions.

-

Introduction of the thioether group: Nucleophilic substitution between a 3-methylbenzyl thiol and a halogenated imidazole intermediate.

-

Coupling with 3-bromobenzoyl chloride: Acylation via Schotten-Baumann reaction to attach the bromophenyl group.

Key Reaction Parameters:

-

Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal solubility.

-

Temperature: 60–80°C for thioether formation; room temperature for acylation.

-

Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure purity (>95%).

Comparative Analysis with Related Compounds

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| (2-Bromophenyl) analog | Bromine at position 2 | Reduced cytotoxicity vs. 3-bromo |

| (3,4-Difluorophenyl) derivative | Fluorine substituents | Enhanced metabolic stability |

| Naphthalen-2-yl variant | Naphthalene moiety | Improved lipophilicity |

The 3-bromophenyl configuration in the title compound balances electronic effects and steric bulk, potentially optimizing target binding .

Analytical Characterization

Spectroscopic Data

-

NMR:

-

Mass Spectrometry: m/z 389.1 (M+H).

Crystallography

Although no crystal structure is reported for this compound, related bromophenyl-imidazole hybrids exhibit triclinic or orthorhombic packing with π-π stacking distances of 3.6–4.2 Å .

Applications and Future Directions

Current Uses

-

Medicinal chemistry: Lead compound for kinase inhibitors.

-

Material science: Ligand for metal-organic frameworks (MOFs) .

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume